8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow for various functional modifications . The presence of bromine and chlorine atoms in the structure enhances its reactivity and potential for further chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde, followed by bromination. The reaction conditions often include the use of a suitable solvent such as ethanol or acetonitrile, and a catalyst like p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.
Reduction: Dehalogenated imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups replacing the halogens.
Scientific Research Applications
8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and chlorine substituents.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Lacks the bromine atom.
8-Bromoimidazo[1,2-a]pyridine: Lacks the chlorophenyl group.
Comparison: 8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for functionalization. This dual substitution pattern allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
Molecular Formula |
C13H8BrClN2 |
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Molecular Weight |
307.57 g/mol |
IUPAC Name |
8-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8BrClN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H |
InChI Key |
JXJTZQYMKYRFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Br)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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